
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with phenoxy and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-phenoxy-2-(trifluoromethyl)phenylboronic acid, can be synthesized through the borylation of the corresponding aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. This step typically requires a dehydrating agent such as molecular sieves or an azeotropic distillation setup.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and solvents, and ensuring proper waste disposal.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Scientific Research Applications
Organic Synthesis
Versatile Reagent
This compound is extensively utilized as a reagent in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the compound in synthetic pathways.
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the use of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in synthesizing fluorinated derivatives that exhibit enhanced biological activity. The compound served as a key intermediate in the development of novel pharmaceuticals aimed at treating specific diseases.
Material Science
Advanced Materials Development
The compound plays a significant role in formulating advanced materials. It is incorporated into polymers to improve their thermal and mechanical properties. This enhancement is crucial for applications requiring high-performance materials.
Property | Before Incorporation | After Incorporation |
---|---|---|
Thermal Stability | Moderate | High |
Mechanical Strength | Low | Improved |
Chemical Resistance | Low | Enhanced |
Case Study: Polymer Applications
Research has shown that polymers modified with this compound exhibit significantly improved performance in industrial applications such as coatings and adhesives.
Pharmaceutical Development
Drug Formulation Enhancements
The unique structural features of this compound make it an excellent candidate for drug formulation. Its ability to modify biological molecules can lead to improved bioavailability and efficacy of therapeutic agents.
Case Study: Development of Anti-Cancer Agents
In a recent investigation, researchers utilized this compound to enhance the delivery and effectiveness of anti-cancer drugs. By incorporating it into drug formulations, they achieved better targeting of cancer cells while minimizing side effects on healthy tissues.
Analytical Chemistry
Preparation of Analytical Standards
The compound is also employed as an intermediate in preparing analytical standards used for detecting and quantifying various substances in complex mixtures. Its stability and reactivity make it suitable for this purpose.
Application Area | Example Use Case |
---|---|
Environmental Analysis | Detection of pollutants |
Pharmaceutical Analysis | Quantification of drug compounds |
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, in cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the phenoxy and trifluoromethyl substituents, making it less sterically hindered and potentially less selective.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the dioxaborolane ring, affecting its reactivity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the phenoxy and trifluoromethyl substituents. This combination provides enhanced stability, reactivity, and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS Number: 1196396-64-1) is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular pathways. It is postulated that the trifluoromethyl and phenoxy groups enhance its lipophilicity and bioavailability, allowing for effective cellular uptake and interaction with target proteins.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. Specifically:
- Breast Cancer : Studies have shown that analogs can inhibit cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest.
- Lung Cancer : Similar effects have been observed in lung cancer models where these compounds trigger programmed cell death pathways.
- Leukemia : In vitro studies suggest that they may also affect leukemic cells by modulating signaling pathways involved in cell survival .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes that play crucial roles in cancer progression:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
COX-2 | Competitive | 0.5 |
nNOS | Non-competitive | 0.8 |
mTOR | Mixed | 1.0 |
These findings suggest that the compound could serve as a lead structure for developing novel therapeutic agents targeting these enzymes .
Study 1: Antitumor Efficacy in Animal Models
A recent study investigated the efficacy of this compound in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Study 2: Mechanistic Insights into Enzyme Inhibition
Another study focused on elucidating the mechanism by which this compound inhibits COX-2 activity. Using molecular docking simulations and enzyme kinetics assays, researchers demonstrated that the compound binds at the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis—key mediators of inflammation and tumorigenesis .
Properties
Molecular Formula |
C19H20BF3O3 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)16-11-10-14(12-15(16)19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
MZDYHSBPRWBIKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.